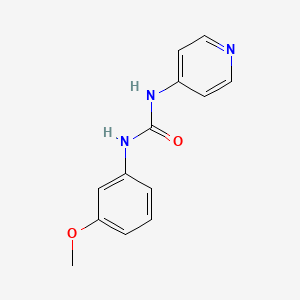

1-(3-Methoxyphenyl)-3-pyridin-4-ylurea

Description

1-(3-Methoxyphenyl)-3-pyridin-4-ylurea is a synthetic urea derivative with a methoxyphenyl group at position 1 and a pyridin-4-yl group at position 2. This compound has garnered attention in agricultural biotechnology due to its role as a cytokinin oxidase/dehydrogenase (CKX) inhibitor. CKX enzymes regulate cytokinin homeostasis in plants, and their inhibition can enhance crop yield and stress tolerance .

The synthesis of urea derivatives like this compound typically involves coupling aryl isocyanates with substituted amines or pyridines under mild conditions. For example, related compounds are synthesized via reactions between 4-nitrophenyl carbamates and amino-imidazoline hydrobromides in acetonitrile, followed by purification via flash chromatography .

Properties

IUPAC Name |

1-(3-methoxyphenyl)-3-pyridin-4-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-18-12-4-2-3-11(9-12)16-13(17)15-10-5-7-14-8-6-10/h2-9H,1H3,(H2,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLGMGXVMXHNLPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)NC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)-3-pyridin-4-ylurea typically involves the reaction of 3-methoxyaniline with pyridine-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with the amine to form the desired urea compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)-3-pyridin-4-ylurea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents such as sodium methoxide or other nucleophiles in the presence of a suitable solvent.

Major Products:

Oxidation: Formation of 1-(3-Hydroxyphenyl)-3-pyridin-4-ylurea.

Reduction: Formation of 1-(3-Aminophenyl)-3-pyridin-4-ylurea.

Substitution: Formation of various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-pyridin-4-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to its ligand-binding domain. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Key Findings:

Substituent Effects :

- Pyridine Modifications : Chlorination at the pyridine ring (e.g., 2-chloro substitution) enhances ZmCKX1 inhibition compared to unsubstituted pyridin-4-yl groups .

- Methoxy Position : The 3-methoxyphenyl group balances hydrophobicity and hydrogen-bonding capacity, enabling moderate CKX binding. In contrast, bulkier groups (e.g., trifluoromethoxy) improve selectivity for ZmCKX8 .

Enzyme Selectivity: ZmCKX1 (maize) is more sensitive to urea inhibitors than AtCKX2 (Arabidopsis). For example, this compound shows higher activity against ZmCKX1 (IC50 ~1.2 µM) than AtCKX2 (IC50 >10 µM) . ZmCKX8 exhibits distinct sensitivity due to non-conserved glutamate residues (e.g., E372 in ZmCKX8 vs. E381 in ZmCKX1), favoring inhibitors with hydroxylated side chains .

Biological Outcomes :

- Unlike this compound, the compound 1-[2-(1-hydroxyethyl)phenyl]-3-[3-(trifluoromethoxy)phenyl]urea significantly improved grain yield in barley and wheat under field conditions, highlighting the importance of substituent flexibility .

Comparison with Non-Urea CKX Inhibitors

Non-urea compounds, such as imidazoline derivatives (e.g., 1-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine), exhibit different mechanisms. These compounds often target cytokinin receptors directly rather than CKX enzymes, leading to distinct agricultural applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.